molecular formula C13H14O5 B3046079 Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 119035-03-9

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B3046079
CAS No.: 119035-03-9
M. Wt: 250.25 g/mol
InChI Key: GCAZSPNHQCLECL-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C13H14O5. It is a derivative of indene, characterized by the presence of methoxy groups at the 5 and 6 positions, a keto group at the 1 position, and a carboxylate ester group at the 2 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps. One common method starts with the oxidation of a precursor compound to form a hydroxy ketone. This intermediate then undergoes isomerization under basic conditions to yield the indene ketone structure. Finally, the indene ketone reacts with a methylating agent, such as dimethyl carbonate, to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and keto groups allows for hydrogen bonding and other interactions with biological molecules, influencing pathways involved in inflammation, cell proliferation, or other processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both methoxy and keto groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

methyl 5,6-dimethoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-16-10-5-7-4-9(13(15)18-3)12(14)8(7)6-11(10)17-2/h5-6,9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAZSPNHQCLECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434223
Record name Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119035-03-9
Record name Methyl 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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